3-シアノクマリン

説明

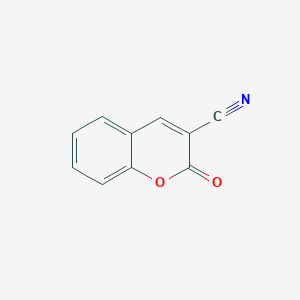

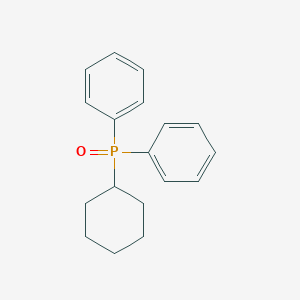

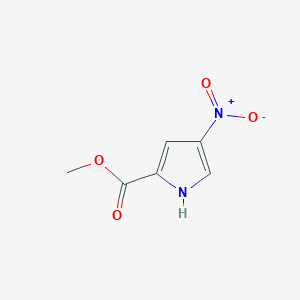

3-Cyanocoumarin, also known as 3-Coumarin-4-carboxylic acid, is an organic compound belonging to the coumarin family. It is a colorless solid with a sweet, grassy odor. 3-Cyanocoumarin is used as a precursor for the synthesis of various pharmaceuticals and other compounds, and has a wide range of applications in scientific research.

科学的研究の応用

医薬品化学

クマリン類は、3-シアノクマリンを含む、多面的な化学的および薬理学的可能性を秘めており、医薬品化学において汎用性の高い天然誘導体として重要である . クマリン類のユニークな化学構造は、疎水性相互作用、πスタッキング、水素結合、および双極子-双極子相互作用を通じて、さまざまな標的に結合することを容易にする .

神経変性疾患

クマリン類は、神経変性疾患の分野で有望な用途を示している . そのユニークな化学構造により、さまざまな標的に相互作用し、治療効果につながる可能性がある。

がん研究

クマリン類は、がん研究における潜在的な用途についても研究されている . さまざまな生物学的標的に相互作用する能力により、新しいがん治療薬の開発に役立つ可能性がある。

抗炎症用途

クマリン類は、3-シアノクマリンを含む、抗炎症作用を示している . これにより、新しい抗炎症薬の開発において関心の対象となっている。

抗菌用途

クマリン類は抗菌活性を示している , これにより、新しい抗菌剤の開発につながる可能性がある。

その他の化合物の合成

クマリン系におけるC-3位とC-4位の明確な反応性により、医薬品化学の範囲に適した官能基(フッ素化部分など)を導入し、環状系の構築を促進する選択的な修飾が可能になった . これにより、3-シアノクマリンは、他の複雑な分子の合成において貴重な化合物となっている。

グリーン合成

3-アルキル、3-ヘテロアリール、3-アセチル、および3-ニトロクマリンへのアクセスのための革新的な戦略が開発されており、グリーン合成、光および金属触媒反応、および多成分アプローチが含まれる . これは、環境に優しい化学プロセス開発における3-シアノクマリンの役割を強調している。

環化機構

シアノ酢酸エチルとサリチルアルデヒドの縮合は、最終生成物としてクマリン-3-カルボン酸エステルまたは3-シアノクマリンのいずれかを生成する . この反応は、さまざまな環化機構に関する洞察を提供し、これは効率的な合成経路の開発にとって重要である<a aria-label="2: シアノ酢酸エチルとサリチルアルデヒドの縮合は、最終生成物としてクマリン-3-カルボン酸エステルまたは3-シアノクマリンのいずれかを生成する2" data-citationid="a553950e-3ac6-d80b-a1c9-8ed7d076237b-36" h="ID=SERP,5015.1" href="https://link.springer.com

作用機序

Target of Action

3-Cyanocoumarin is a derivative of coumarin, a class of compounds that have significant importance in biological and medical sciences . .

Mode of Action

It’s known that the presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .

Biochemical Pathways

It’s known that 3-cyanocoumarins are commonly used as precursor materials for the development of other medicinally important coumarin derivatives .

Pharmacokinetics

The compound’s molecular weight is 17115 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the compound can be used to increase the biological activities of coumarin derivatives .

Action Environment

It’s known that the compound’s melting point is 184-188 °c , which may influence its stability under different environmental conditions.

将来の方向性

The synthesis of 3-Cyanocoumarin and its derivatives has become an interesting area of research over the last many years due to their wide range of biological activities . Future research may focus on the development of new synthetic methodologies to form different types of functional groups present in 3-Cyanocoumarin derivatives .

生化学分析

Biochemical Properties

3-Cyanocoumarin interacts with various enzymes, proteins, and other biomolecules, enhancing their biological activities . The cyanide group in 3-cyanocoumarin plays a crucial role in these interactions, making it a suitable precursor material for the development of medicinally important coumarin derivatives .

Molecular Mechanism

The presence of the cyanide group in 3-cyanocoumarin is known to be suitable for inserting units of biological importance into the coumarin core, thereby increasing their biological activities

特性

IUPAC Name |

2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJALQPLNMEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164728 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15119-34-3 | |

| Record name | 3-Cyanocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common synthetic routes to 3-cyanocoumarins?

A1: Several methods exist for synthesizing 3-cyanocoumarins. A widely employed approach is the Knoevenagel condensation of salicylaldehydes with malononitrile. [, , ] This reaction can be performed using various catalysts, including ZrCl4 in ionic liquids [], iodine under thermal or microwave conditions [, ], and even under phase-transfer catalysis. [, ] Additionally, 3-cyanocoumarins can be synthesized from 3-ethoxycarbonyl or 3-acetylcoumarins through a reaction with cyanoacetylhydrazide derivatives involving pyrone ring opening and recyclization. []

Q2: Can you elaborate on the reactivity of 3-cyanocoumarin in the context of Diels-Alder reactions?

A2: 3-Cyanocoumarin, along with its hydroxy- and mesyl-substituted derivatives, can participate as dienophiles in Diels-Alder cycloadditions with methyl-1,3-butadienes. [] High pressure (11 kbar) is often employed to facilitate these reactions, leading to the formation of 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. [] This methodology provides a route to valuable synthetic intermediates, including precursors to cannabinoids like Δ6-cis-cannabidiol (Δ6-cis-CBD). []

Q3: How can 3-cyanocoumarins be used to synthesize chromeno[3,4-c]pyridine derivatives?

A3: A copper(II) chloride catalyzed tandem reaction has been reported for the synthesis of chromeno[3,4-c]pyridine derivatives. [] This method uses Blaise reaction intermediates and 3-cyanocoumarins, proceeding through a sequence of Michael addition, intramolecular cyclization, and oxidative aromatization. [] The reaction exhibits good functional group tolerance and provides moderate to good yields. []

Q4: Does the presence of a substituent at the 4-position of 3-cyanocoumarin affect its reactivity?

A4: Yes, the presence of a substituent at the 4-position of 3-cyanocoumarin can significantly impact its reactivity. For example, while diazomethane readily alkylates 3-cyanocoumarin to yield 4-methyl-3-cyanocoumarin, the reaction with 3-acetylcoumarin is less efficient due to the steric hindrance posed by the acetyl group. [] Furthermore, 3-acetyl-5,7-dimethylcoumarin, bearing additional substituents, reacts with diazomethane to form a pyrazoline derivative instead of undergoing direct C-alkylation. []

Q5: Can 3-cyanocoumarin be transformed into other coumarin derivatives?

A5: Yes, 3-cyanocoumarins can be converted to 3-formylcoumarins by reduction using Raney nickel in formic acid. [] This method offers a facile and high-yielding route to 3-formylcoumarins, which are valuable intermediates for further synthetic transformations. []

Q6: What is known about the biological activity of 3-cyanocoumarin derivatives?

A6: 3-Cyanocoumarin derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeast. [] Notably, 3-cyanonaphthol[1,2-(e)]pyran-2-one and 3-cyanocoumarin exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. [] Furthermore, some 3-cyanocoumarins are being investigated as potential anticancer agents due to their ability to inhibit Axl tyrosine kinase. []

Q7: How does the structure of a 3-cyanocoumarin derivative relate to its activity as an Axl tyrosine kinase inhibitor?

A7: Studies have shown that specific structural features are crucial for the inhibitory activity of 3-cyanocoumarin derivatives against Axl tyrosine kinase. [] For instance, targeting the Ig1 domain of Axl, particularly the major binding pocket around Glu59 and the hydrophobic Ig1-Lg1 interface, appears promising for developing selective Axl inhibitors. [] Triazolopyridazine and 3-cyanocoumarin compounds targeting these regions have shown activity in human Axl reporter lines, highlighting their potential as anticancer therapeutics. []

Q8: What analytical techniques are commonly used to characterize 3-cyanocoumarin and its derivatives?

A8: Common techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) and infrared (IR) spectroscopy. [, , ] These techniques provide information on the structure and purity of the synthesized compounds.

Q9: How is computational chemistry used in research related to 3-cyanocoumarin?

A9: Computational methods, such as virtual screening and molecular docking, are being used to identify novel 3-cyanocoumarin derivatives with potential biological activity, specifically as Axl tyrosine kinase inhibitors. [] These approaches help predict the binding affinity and interactions of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)